molecular formula C7H9ClO B154298 2-Chlorocyclohex-1-enecarbaldehyde CAS No. 1680-73-5

2-Chlorocyclohex-1-enecarbaldehyde

Cat. No. B154298
CAS RN: 1680-73-5
M. Wt: 144.6 g/mol
InChI Key: LRPFOCFIHOUPNU-UHFFFAOYSA-N
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Patent
US08058300B2

Procedure details

To a solution of cyclohexanone (1.34 g, 13.6 mmol) in toluene at room temperature was added DMF (1.58 mL, 20.5 mmol) and phosphorus oxychloride (1.88 mL, 20.5 mmol). The reaction was stirred overnight at room temperature, and then diluted with H2O and stirred for 30 minutes. 4N Aqueous NaOH (10 mL) was added, and the mixture was extracted with EtOAc. The combined organic layers were washed with saturated aqueous NH4Cl, dried over MgSO4, filtered, and concentrated to give the title compound.
Quantity
1.34 g
Type
reactant
Reaction Step One
Name
Quantity
1.58 mL
Type
reactant
Reaction Step One
Quantity
1.88 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.CN([CH:11]=[O:12])C.P(Cl)(Cl)([Cl:15])=O.[OH-].[Na+]>C1(C)C=CC=CC=1.O>[Cl:15][C:1]1[CH2:6][CH2:5][CH2:4][CH2:3][C:2]=1[CH:11]=[O:12] |f:3.4|

Inputs

Step One
Name
Quantity
1.34 g
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
1.58 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
1.88 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with saturated aqueous NH4Cl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=C(CCCC1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.